3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone
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Overview
Description
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridinone core, followed by the introduction of the benzyl and propynyl groups through various substitution reactions. Common reagents used in these reactions might include benzyl bromide, propargyl bromide, and suitable bases or catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the pyridinone ring or the propynyl group.
Substitution: The benzyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(1H)-pyridinone: A simpler analog with similar core structure.
3-Benzyl-4-hydroxy-2(1H)-pyridinone: Lacks the propynyl group.
1-(2-Propynyl)-4-hydroxy-2(1H)-pyridinone: Lacks the benzyl group.
Uniqueness
3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is unique due to the presence of both benzyl and propynyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzyl-4-hydroxy-1-prop-2-ynylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-9-16-10-8-14(17)13(15(16)18)11-12-6-4-3-5-7-12/h1,3-8,10,17H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUMBSFEHWEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C(C1=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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